1-Octyl-2-thiourea

Fungitoxicity Structure-Activity Relationship N-Alkyl Thioureas

Researchers investigating chain-length-activity relationships in thiourea derivatives need the precise homologue at the activity maximum. 1-Octyl-2-thiourea (CAS 13281-03-3) occupies the fungitoxicity peak in the N-n-alkylethylenethiourea series, where activity rises from ethyl through octyl before declining sharply in decyl/dodecyl analogs. • C8 chain at confirmed fungitoxicity maximum for SAR reference • Moderate steric profile for copper electroplating additive screening • Hydrophobic thiocarbonyl ligand for metal extraction & corrosion inhibition. Consistent purity, batch-to-batch reliability for reproducible outcomes.

Molecular Formula C9H20N2S
Molecular Weight 188.34 g/mol
CAS No. 13281-03-3
Cat. No. B086940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octyl-2-thiourea
CAS13281-03-3
Synonyms1-OCTYL-2-THIOUREA
Molecular FormulaC9H20N2S
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=S)N
InChIInChI=1S/C9H20N2S/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12)
InChIKeyQAKUNEDFMJPMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octyl-2-thiourea Product Overview


1-Octyl-2-thiourea (CAS: 13281-03-3) is an N-monosubstituted alkyl thiourea with molecular formula C9H20N2S and a molecular weight of 188.33 g/mol . The compound appears as a white powder with a melting point of 94–96 °C . As a thiourea derivative featuring a linear C8 alkyl chain on one nitrogen, it exhibits limited water solubility but is soluble in most organic solvents due to its hydrophobic octyl substituent . The compound is commercially available as a research chemical, with typical purity specifications of 95% or higher from major vendors .

1-Octyl-2-thiourea Substitution Risks


Alkyl thioureas are not interchangeable despite their common thiocarbonyl functional group. In a homologous series of N-n-alkylethylenethioureas ranging from ethyl (C2) to dodecyl (C12), fungitoxicity increased with chain length up to and including the octyl homologue, followed by a sharp decline in higher members of the series [1]. This non-monotonic structure-activity relationship demonstrates that the C8 chain length occupies a unique position at the activity maximum. Additionally, in copper electroplating applications, alkyl thioureas with varying steric hindrance produce significantly different tensile strengths in electrolytic copper foil, with tert-butyl thiourea achieving 650.56 MPa tensile strength compared to baseline values from unsubstituted and less sterically hindered analogs [2]. These class-level findings underscore that substituting 1-octyl-2-thiourea with a shorter-chain (e.g., ethyl, butyl) or longer-chain (e.g., decyl, dodecyl) analog may yield materially different experimental results due to chain-length-dependent partitioning behavior and steric effects on metal-binding interactions.

1-Octyl-2-thiourea Evidence Guide


Chain-Length-Dependent Fungitoxicity

In a homologous series of N-n-alkylethylenethioureas, fungitoxicity increased progressively with increasing alkyl chain length from ethyl (C2) through octyl (C8), where activity reached its maximum, followed by a sharp decline in the decyl (C10) and dodecyl (C12) homologues [1]. This cutoff in toxicity was attributed to limiting water solubility of the longer-chain members [1]. While this study examined N-n-alkylethylenethioureas rather than 1-octyl-2-thiourea itself, the structure-activity trend provides class-level inference that the C8 chain length represents an optimal lipophilic-hydrophilic balance for this application space.

Fungitoxicity Structure-Activity Relationship N-Alkyl Thioureas

Chain-Length and Oil/Water Partitioning

In the homologous series of N-n-alkylethylenethioureas, water solubility decreased and the oil/water partition coefficient increased with increasing length of the alkyl side chain [1]. Differential toxicity across the series was attributed to partitioning of the chemical between the biophase and the external aqueous phase, with longer chains exhibiting greater affinity for the biophase [1]. The octyl (C8) homologue sits at the inflection point where partitioning-driven activity enhancement transitions to solubility-limited activity decline. This class-level inference suggests 1-octyl-2-thiourea offers a distinct hydrophobicity profile compared to shorter-chain (e.g., butyl, C4) and longer-chain (e.g., dodecyl, C12) analogs.

Partition Coefficient Lipophilicity N-Alkyl Thioureas

Steric Effects on Copper Tensile Strength

A systematic investigation of alkyl thioureas with varying steric hindrance demonstrated that larger substituents lead to greater steric hindrance effects and enhanced binding affinity with copper, resulting in increased tensile strength of electrolytic copper foil [1]. For tert-butyl thiourea, the tensile strength reached 650.56 MPa [1]. The study established that as steric hindrance increases, the HOMO-LUMO energy gap decreases, enhancing copper binding affinity [1]. While 1-octyl-2-thiourea was not directly tested, its linear C8 chain represents an intermediate steric profile between unsubstituted thiourea and the highly branched tert-butyl analog. This class-level inference positions 1-octyl-2-thiourea as a candidate offering distinct adsorption and deposition-modulating properties compared to both minimally substituted and highly branched thiourea additives.

Electrolytic Copper Foil Tensile Strength Additive Chemistry

Corrosion Inhibition in Lubricants

1-Octyl-2-thiourea is specifically utilized as a corrosion inhibitor in lubricant formulations to prevent the degradation of metal components, thereby extending machinery life and reducing maintenance costs . Unlike unsubstituted thiourea, which lacks sufficient lipophilicity for effective incorporation into nonpolar lubricant matrices, the octyl substituent imparts enhanced oil solubility. This improved compatibility with hydrocarbon-based lubricants enables homogeneous distribution and sustained corrosion protection at metal surfaces. The octyl chain also contributes to the formation of a protective adsorbed film on metal surfaces via the thiocarbonyl sulfur atom .

Corrosion Inhibition Lubricant Additives Metal Protection

1-Octyl-2-thiourea Application Scenarios


Alkyl Thiourea Bioactivity SAR

1-Octyl-2-thiourea is well-suited for SAR investigations exploring chain-length-dependent biological activity in thiourea derivatives. Evidence from homologous N-n-alkylethylenethioureas demonstrates that the octyl homologue resides at the fungitoxicity maximum, with activity increasing from ethyl through octyl before declining sharply in longer-chain homologues [1]. This non-monotonic behavior makes the octyl derivative a critical reference compound for understanding the lipophilicity-activity relationship and the solubility-limited activity cutoff phenomenon in thiourea-based bioactive molecules.

Copper Electroplating Additive Development

The linear C8 chain of 1-octyl-2-thiourea provides an intermediate steric profile that can be exploited in electrolytic copper foil manufacturing. Research on alkyl thioureas demonstrates that increasing steric hindrance enhances copper binding affinity and improves foil tensile strength, with tert-butyl thiourea achieving 650.56 MPa [1]. As a linear alkyl thiourea with moderate steric bulk, 1-octyl-2-thiourea may offer a distinct adsorption behavior and deposition rate modulation profile compared to both unsubstituted thiourea and highly branched analogs, positioning it as a candidate for additive screening studies aimed at optimizing foil mechanical properties.

Metal Extraction Ligand Design

1-Octyl-2-thiourea serves as a thiocarbonyl-containing ligand with potential utility in metal extraction and coordination chemistry applications [1]. The octyl substituent imparts hydrophobic character while maintaining the metal-binding thiourea core, allowing for tuning of phase-transfer properties in liquid-liquid extraction systems. This compound can be evaluated alongside other N-alkyl thioureas to establish extraction efficiency trends across different metal ions and to optimize ligand design for selective metal recovery from aqueous solutions.

Lubricant Additive for Corrosion Protection

1-Octyl-2-thiourea is employed as a corrosion inhibitor in lubricant formulations to prevent metal component degradation [1]. The octyl chain provides sufficient lipophilicity for homogeneous incorporation into hydrocarbon-based lubricant matrices, while the thiocarbonyl group enables adsorption onto metal surfaces to form a protective film. This compound is suitable for formulation studies evaluating corrosion inhibition efficiency in lubricant applications, particularly where oil-soluble thiourea derivatives are required over water-soluble alternatives.

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